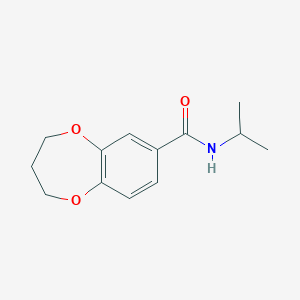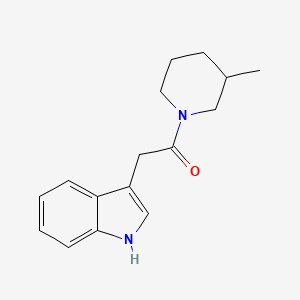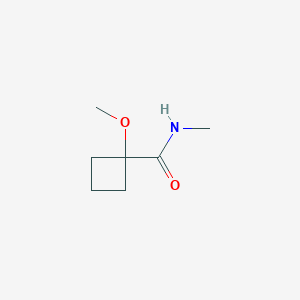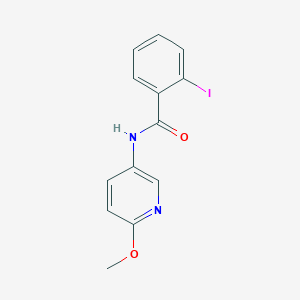
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as IBX, is a powerful oxidizing agent that has been extensively studied in the field of organic synthesis. IBX is a versatile reagent that is used for the oxidation of a variety of organic compounds, including alcohols, aldehydes, and ketones.
Mecanismo De Acción
The mechanism of action of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate iminium ion. This intermediate can then undergo a variety of reactions, including hydrolysis, reduction, or further oxidation. The high selectivity of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is due to the fact that it only oxidizes compounds that are easily activated towards nucleophilic attack.
Biochemical and Physiological Effects:
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a potent oxidizing agent that can cause damage to biological molecules such as proteins and DNA. N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to be toxic to some cell lines, although the mechanism of toxicity is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also highly selective and efficient in oxidizing a variety of organic compounds. However, N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has some limitations. It is a powerful oxidizing agent that can be difficult to handle and store. It can also be dangerous if not handled properly.
Direcciones Futuras
There are several future directions for research on N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. One area of interest is the development of new synthetic methodologies that utilize N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as a reagent. Another area of interest is the study of the biochemical and physiological effects of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. Finally, there is potential for the development of new applications for N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in fields such as materials science and catalysis.
Métodos De Síntesis
The synthesis of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of isophthalic acid with acetone and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with isopropylamine to yield N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. This method is relatively simple and has been optimized for large-scale production of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.
Aplicaciones Científicas De Investigación
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been extensively studied in the field of organic synthesis due to its high selectivity and efficiency in oxidizing a variety of organic compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been used in the development of new synthetic methodologies, including asymmetric oxidation reactions.
Propiedades
IUPAC Name |
N-propan-2-yl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)14-13(15)10-4-5-11-12(8-10)17-7-3-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQKRBZYONOJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Propan-2-YL)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)


![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)

![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)

![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)

